molecular formula C10H11NO B1615580 2-Amino-3,4-dihydro-2H-naphthalen-1-one CAS No. 60505-03-5

2-Amino-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1615580
CAS RN: 60505-03-5
M. Wt: 161.2 g/mol
InChI Key: MUGWUYGVUZLWRB-UHFFFAOYSA-N
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Description

2-Amino-3,4-dihydro-2H-naphthalen-1-one , also known as α-Tetralone , is a bicyclic organic compound with the chemical formula C₁₀H₁₀O . It belongs to the class of tetralones and is derived from naphthalene. The compound exhibits interesting pharmacological properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 2-Amino-3,4-dihydro-2H-naphthalen-1-one involves several methods. One common approach is the reduction of 1,2,3,4-tetrahydronaphthalen-1-one (tetralone) using suitable reducing agents. For example, catalytic hydrogenation or sodium borohydride reduction can convert tetralone into the desired amino derivative. Researchers have explored alternative synthetic routes, including multicomponent reactions and cyclization strategies .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,4-dihydro-2H-naphthalen-1-one consists of a naphthalene core with an amino group (NH₂) attached at the 2-position. The compound adopts a bicyclic arrangement, and its three-dimensional conformation plays a crucial role in its biological activity. Researchers have investigated the stereochemistry and spatial arrangement of substituents to understand its interactions with biological targets .


Chemical Reactions Analysis

  • Substitution Reactions : The aromatic ring can undergo electrophilic or nucleophilic substitutions. Researchers have explored these reactions to modify the compound’s properties or create derivatives with enhanced bioactivity .

Physical And Chemical Properties Analysis

  • Toxicity : Toxicity data should be considered for safety assessments .

Mechanism of Action

The precise mechanism of action for 2-Amino-3,4-dihydro-2H-naphthalen-1-one varies depending on its application. In some cases, it acts as a ligand for specific receptors, affecting cellular signaling pathways. Its interactions with enzymes, ion channels, or transporters play a crucial role in its biological effects. Further studies are needed to elucidate specific mechanisms for therapeutic applications .

properties

IUPAC Name

2-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGWUYGVUZLWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328650
Record name 2-Amino-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-dihydro-2H-naphthalen-1-one

CAS RN

60505-03-5
Record name 2-Amino-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-3,4-dihydro-2H-naphthalen-1-one

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